2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Description
The exact mass of the compound 5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is 486.00226907 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS5/c1-12-8-9-13-15(10-12)24(22(2,3)19-18(13)20(26)30-29-19)17(25)11-27-21-23-14-6-4-5-7-16(14)28-21/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOPVJSEEPCLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)CSC4=NC5=CC=CC=C5S4)(C)C)SSC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound based on recent research findings.
- Molecular Formula : C17H17N3OS3
- Molecular Weight : 375.53 g/mol
- CAS Number : 573950-96-6
Biological Activity Overview
Research indicates that compounds containing benzothiazole and dithiolo moieties exhibit a broad spectrum of biological activities including antibacterial, antifungal, antitumor, and antiviral properties. The specific compound under review has shown promising results in various biological assays.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzothiazole possess significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition with IC50 values comparable to standard antibiotics .
Antifungal Activity
The compound also exhibits antifungal activity against common pathogens. In vitro studies have revealed:
- Effective inhibition against Candida albicans and Aspergillus niger, with minimal inhibitory concentrations (MIC) indicating strong potential as a therapeutic agent.
Antitumor Activity
The compound has been evaluated for its anticancer properties:
- Cell Lines Tested : Human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines.
- Results : The compound demonstrated significant antiproliferative effects with IC50 values ranging from 10 to 25 μM across different cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
- Chlorophyll Synthesis Interference : Some derivatives inhibit chlorophyll biosynthesis in plants, suggesting potential applications in agricultural pest control .
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
